2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide is an organic compound with the molecular formula C10H14N6O3 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide typically involves the reaction of 8-(dimethylamino)-3-methyl-2,6-dioxopurine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-[8-(diethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide
- 2-[8-(dimethylamino)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide
Uniqueness
2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H14N6O3 |
---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide |
InChI |
InChI=1S/C10H14N6O3/c1-14(2)9-12-7-6(16(9)4-5(11)17)8(18)13-10(19)15(7)3/h4H2,1-3H3,(H2,11,17)(H,13,18,19) |
InChI Key |
CEKHQTGPIPUDAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.